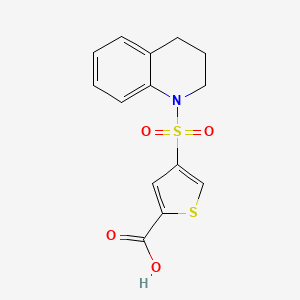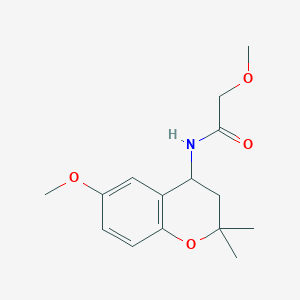![molecular formula C16H18N2O2S B5316806 N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as Compound 1, is a small molecule inhibitor that has been shown to have therapeutic potential in the treatment of cancer. The compound was first synthesized in 2009 by researchers at the University of Texas MD Anderson Cancer Center and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to inhibit the activity of AKT by binding to a specific site on the protein. This binding prevents AKT from being activated, which in turn prevents the downstream signaling pathways that promote cell growth and survival. The inhibition of AKT by N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to be specific and reversible, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and to have anti-inflammatory activity. These effects may have implications for the development of new therapies for infectious diseases and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger protein inhibitors. Additionally, the compound has been shown to be specific and reversible, which makes it a valuable tool for studying the role of AKT in cancer and other diseases. However, one limitation of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1. One area of interest is the development of new formulations of the compound that improve its solubility and bioavailability. Another area of interest is the use of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 in combination with other anti-cancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 and its potential applications in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-methylbutyryl chloride to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been optimized to improve yield and purity, and the compound is now available commercially for research purposes.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. Inhibition of AKT leads to cell death and has been shown to be an effective strategy for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[3-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJVCMHDWDUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)
![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)
![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)
